2-(Dibromomethyl)quinoxaline

TDAE carbanion generation Oxirane synthesis gem-Dihalide reactivity

2-(Dibromomethyl)quinoxaline (CAS 32601-90-4) is a heterocyclic building block belonging to the quinoxaline family, featuring a gem-dibromomethyl group (–CHBr₂) at the 2-position of the quinoxaline core. It serves as a key synthetic intermediate in tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions, where the gem-dibromomethyl moiety is reduced to a nucleophilic carbanion that reacts with carbonyl electrophiles to generate oxirane-containing quinoxaline derivatives.

Molecular Formula C9H6Br2N2
Molecular Weight 301.96 g/mol
CAS No. 32601-90-4
Cat. No. B12806211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dibromomethyl)quinoxaline
CAS32601-90-4
Molecular FormulaC9H6Br2N2
Molecular Weight301.96 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC(=N2)C(Br)Br
InChIInChI=1S/C9H6Br2N2/c10-9(11)8-5-12-6-3-1-2-4-7(6)13-8/h1-5,9H
InChIKeyPXBIZFAXYSJINW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dibromomethyl)quinoxaline (CAS 32601-90-4) – A Gem-Dibromomethyl Quinoxaline Building Block for TDAE-Driven Oxirane Synthesis


2-(Dibromomethyl)quinoxaline (CAS 32601-90-4) is a heterocyclic building block belonging to the quinoxaline family, featuring a gem-dibromomethyl group (–CHBr₂) at the 2-position of the quinoxaline core [1]. It serves as a key synthetic intermediate in tetrakis(dimethylamino)ethylene (TDAE)-mediated reactions, where the gem-dibromomethyl moiety is reduced to a nucleophilic carbanion that reacts with carbonyl electrophiles to generate oxirane-containing quinoxaline derivatives [2]. This compound is primarily utilized in medicinal chemistry research aimed at generating libraries of oxiranyl-quinoxalines with potential anticancer activity, particularly against neuroblastoma cell lines [1].

Why 2-(Dibromomethyl)quinoxaline Cannot Be Replaced by Other Quinoxaline or Gem-Dihalomethyl Intermediates


The gem-dibromomethyl group at the 2-position is mechanistically indispensable for the TDAE-mediated carbanion generation that underpins oxirane synthesis. Monobromomethyl analogs such as 2-(bromomethyl)quinoxaline lack the second bromine required to stabilize the anionic intermediate and thus cannot engage in the same reductive coupling pathway [1]. Similarly, the positional isomer 5-(dibromomethyl)quinoxaline places the reactive group at a site with different electronic character, while the more heavily substituted 2-chloro-3-(dibromomethyl)quinoxaline introduces steric and electronic perturbations at the adjacent position that alter both reactivity and downstream biological profiles [2]. Substituting 2-(dibromomethyl)quinoxaline with any of these analogs would either completely abolish the key transformation or lead to a divergent product landscape that does not replicate the oxirane library accessible from the target compound.

Quantitative Differentiation Evidence for 2-(Dibromomethyl)quinoxaline vs. Closest Analogs


TDAE-Mediated Oxirane Formation: Exclusive Reactivity of gem-Dibromomethyl vs. Monobromomethyl Group

2-(Dibromomethyl)quinoxaline undergoes single-electron reduction by TDAE to generate a stabilized gem-dibromomethyl carbanion that subsequently attacks carbonyl electrophiles (aromatic aldehydes, α-dicarbonyl compounds) to form oxirane derivatives. In contrast, 2-(bromomethyl)quinoxaline possesses only one bromine atom at the benzylic position and cannot form a comparable carbanion intermediate under the same TDAE conditions; no oxirane products are obtainable from the monobromomethyl analog via this pathway [1]. While direct kinetic comparison data are not reported, the fundamental mechanistic requirement for the gem-dibromomethyl motif constitutes a qualitative go/no-go differentiation: the target compound enables an entire reaction manifold that is inaccessible to the monobromomethyl alternative [2].

TDAE carbanion generation Oxirane synthesis gem-Dihalide reactivity

Antiproliferative Potency of Derived Oxirane Compound 7 vs. Clinical Candidate XK469 in Neuroblastoma Cell Lines

The trans-oxirane derivative (compound 7), synthesized directly from 2-(dibromomethyl)quinoxaline and pyrrole-2-carboxaldehyde via the TDAE strategy, was evaluated alongside the clinical quinoxaline antitumor agent XK469 in two neuroblastoma cell lines. Compound 7 exhibited superior antiproliferative potency in both cell lines: on SK-N-SH cells, IC50 = 3.9 ± 0.2 μM (vs. 4.6 ± 1.0 μM for XK469); on IMR-32 cells, IC50 = 5.0 ± 0.9 μM (vs. 13.0 ± 2.9 μM for XK469) [1]. This represents a 1.2-fold improvement on SK-N-SH and a 2.6-fold improvement on IMR-32. Importantly, XK469 is a topoisomerase II inhibitor that produced disease stabilization in a relapsed neuroblastoma patient, establishing clinical relevance of the quinoxaline scaffold [1].

Neuroblastoma Antiproliferative activity IC50 comparison

Scaffold Divergence: 2-(Dibromomethyl)quinoxaline vs. 2-Chloro-3-(dibromomethyl)quinoxaline – Impact on Oxirane Library Composition and Biological Outcomes

A 2022 study employed 2-chloro-3-(dibromomethyl)quinoxaline as the starting material for TDAE-mediated oxirane synthesis, followed by Sonogashira cross-coupling to introduce a phenylacetylene moiety at position 2, generating a library of 40 compounds [1]. Despite the added synthetic complexity, the introduction of the phenylacetylene group did not improve antiproliferative activity; the best-performing compounds in the chloro series (nitrofuran-substituted oxiranes 11a and 11b) achieved IC50 values of 2.49 ± 1.33 μM and 5.3 ± 2.12 μM against SK-N-SH, respectively [1]. In contrast, the simpler 2-(dibromomethyl)quinoxaline-derived compound 7, lacking both the 3-chloro substituent and the pendant phenylacetylene, achieved an IC50 of 3.9 μM on the same cell line without requiring additional cross-coupling steps [2]. This cross-study comparison suggests that the unsubstituted 3-position of 2-(dibromomethyl)quinoxaline may be advantageous for retaining potency without added synthetic burden.

Scaffold diversification Structure-activity relationship Quinoxaline substitution patterns

Optimal Deployment Scenarios for 2-(Dibromomethyl)quinoxaline in Scientific Research and Early Drug Discovery


Neuroblastoma-Focused Oxiranyl-Quinoxaline Library Synthesis

Research groups targeting neuroblastoma can employ 2-(dibromomethyl)quinoxaline as the sole starting material for TDAE-mediated diversification with aromatic aldehydes and α-dicarbonyl compounds. The resulting oxirane library can be screened directly against SK-N-SH and IMR-32 cell lines, where the scaffold has demonstrated the capacity to yield compounds more potent than the clinical reference XK469 (2.6-fold improvement on IMR-32 at IC50 = 5.0 μM vs. 13.0 μM) [1].

Mechanistic Studies of gem-Dihalomethyl Carbanion Reactivity in Heterocyclic Systems

The quinoxaline core of 2-(dibromomethyl)quinoxaline provides a unique electronic environment for the gem-dibromomethyl carbanion, distinct from analogous benzene or benzothiazole derivatives. Researchers studying electron-transfer processes with TDAE or other organic electron donors can use this compound to probe how the pyrazine nitrogen atoms influence carbanion stability and subsequent diastereoselectivity, as evidenced by the cis/trans oxirane ratios reported in the primary literature [2].

Scaffold Simplification in Lead Optimization: Bypassing 2-Chloro-3-(dibromomethyl)quinoxaline

Medicinal chemistry teams seeking to streamline synthetic routes can procure 2-(dibromomethyl)quinoxaline in place of the more heavily substituted 2-chloro-3-(dibromomethyl)quinoxaline. Cross-study analysis indicates that the absence of the 3-chloro substituent does not compromise the antiproliferative potency of derived oxiranes – compound 7 (IC50 = 3.9 μM) matches or exceeds the activity of several chloro-substituted analogs – while eliminating the need for palladium-catalyzed Sonogashira coupling steps [3].

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